Bienvenue dans la boutique en ligne BenchChem!

8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship

CAS 879471-03-1 is the definitive N3-unsubstituted imidazo[2,1-f]purine-2,4-dione scaffold—the universal synthetic entry point for generating diverse N3-substituted libraries targeting 5-HT1A, 5-HT7, PDE4B, and PDE10A. Unlike N3-methylated analogs, the free N3-H enables systematic SAR exploration via alkylation with benzyl, phenylethyl, and heteroarylalkyl halides. The 8-(3-hydroxypropyl) handle provides a flexible three-carbon linker (~1.3 Å longer than hydroxyethyl analogs) for orthogonal C8 conjugation via tosylation or oxidation. With predicted LogP −0.09 and LogD(pH 7.4) −0.44, it serves as a hydrophilic negative control for ADME deconvolution against lipophilic N3-substituted derivatives. ≥95% HPLC purity supports direct use in parallel synthesis without pre-purification. Ideal for medicinal chemistry, PROTAC linker optimization, and core scaffold diversification programs.

Molecular Formula C12H15N5O3
Molecular Weight 277.284
CAS No. 879471-03-1
Cat. No. B2801191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879471-03-1
Molecular FormulaC12H15N5O3
Molecular Weight277.284
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C
InChIInChI=1S/C12H15N5O3/c1-7-6-17-8-9(15(2)12(20)14-10(8)19)13-11(17)16(7)4-3-5-18/h6,18H,3-5H2,1-2H3,(H,14,19,20)
InChIKeyZEQPGTYYNZGEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Structural and Physicochemical Baseline for Imidazopurine Scaffold Selection


8-(3-Hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879471-03-1) is a synthetic annulated purine-2,4-dione derivative with a molecular formula of C12H15N5O3 and a molecular weight of 277.279 Da . It belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione chemotype, a scaffold that has been the subject of systematic medicinal chemistry programs targeting serotonin receptors (5-HT1A, 5-HT7), phosphodiesterases (PDE4B, PDE10A), and A3 adenosine receptors [1]. Critically, this compound features an unsubstituted N3 position (N3-H), distinguishing it from the majority of biologically characterized analogs in this class, which bear arylalkyl or alkyl substituents at N3 [1]. The 8-(3-hydroxypropyl) substituent provides a terminal primary alcohol handle amenable to further chemical diversification.

Why Generic Substitution of 8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with In-Class Analogs Is Not Advisable


Despite sharing the imidazo[2,1-f]purine-2,4-dione core, even structurally proximate analogs of CAS 879471-03-1 cannot be assumed interchangeable. The closest isomer, 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (same molecular formula C12H15N5O3), differs in two critical structural features: N3-methylation (removing an H-bond donor) and a two-carbon vs. three-carbon hydroxyalkyl linker at C8 . These differences produce distinct hydrogen-bonding capacity, conformational flexibility, and nucleophilic reactivity at the terminal alcohol . More broadly, literature on this chemotype demonstrates that N3-substitution status profoundly modulates both serotonin receptor subtype selectivity and PDE inhibition potency [1], meaning that N3-substituted tool compounds (e.g., IM-412, AZ-853) cannot serve as surrogates for the N3-H scaffold.

Quantitative Evidence Guide: Differentiation of 8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879471-03-1) from Closest Analogs


Hydrogen-Bond Donor Count and N3-H Functionalization Potential vs. N3-Methyl Isomer

The target compound possesses two hydrogen-bond donor (HBD) sites (N3-H and terminal -OH), whereas its closest constitutional isomer 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses only one HBD (terminal -OH) due to N3-methylation . Simultaneously, the target compound's N3-H position is the primary site for alkylation or arylation used to generate the vast majority of biologically active analogs in the imidazo[2,1-f]purine-2,4-dione class, including IM-412 and AZ-853 [1]. This makes the target compound the chemically competent, unsubstituted precursor scaffold for systematic SAR expansion, whereas the N3-methyl isomer is a synthetic dead-end at that position.

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship

C8-Hydroxyalkyl Linker Length: 3-Carbon (Hydroxypropyl) vs. 2-Carbon (Hydroxyethyl) Differentiation

The target compound bears an 8-(3-hydroxypropyl) substituent (three methylene units, one rotatable bond count = 3 overall), whereas the isomeric comparator features an 8-(2-hydroxyethyl) chain (two methylene units) . The additional methylene unit extends the distance between the terminal hydroxyl and the purine core from approximately 3.8 Å to approximately 5.1 Å (estimated from standard bond lengths), altering the spatial reach of the hydrogen-bonding hydroxyl group and the geometric constraints for subsequent derivatization (e.g., esterification, etherification, or oxidation) . In the broader imidazo[2,1-f]purine-2,4-dione class, the nature and length of the C8 linker have been shown to modulate both receptor affinity and PDE inhibitory potency [1].

Linker Optimization Conformational Analysis Solubility Engineering

Lipophilicity (LogP/LogD) and Polarity Differentiation from N3-Substituted Bioactive Analogs

The target compound has a predicted ACD/LogP of -0.09, an ACD/LogD (pH 7.4) of -0.44, and a topological polar surface area (tPSA) of 92 Ų . In contrast, the biologically characterized TGF-beta inhibitor IM-412 (3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) has a substantially higher calculated LogP (estimated ~3.0-3.5 based on its C20H23ClN5O3 formula and chlorobenzyl moiety), reflecting the lipophilicity increase conferred by N3-aralkyl substitution [1]. This ~3-4 log unit difference places the target compound firmly in a more hydrophilic, CNS-negative LogP space, making it a more suitable starting point for projects where low lipophilicity is desired but potency must be subsequently engineered via N3 functionalization.

ADME Properties Lipophilicity Drug-Likeness

Commercially Supplied Purity Baseline: HPLC-Assessed >95% Purity Specification

The compound is commercially supplied with purity assessed at >95% by high-performance liquid chromatography (HPLC), a specification documented in vendor technical datasheets . This purity level is consistent with the requirements for use as a synthetic intermediate in multi-step derivatization sequences, where impurities at >5% can compromise downstream reaction yields and complicate product purification. Reputable vendors provide this compound with different packaging options and competitive pricing upon inquiry, supporting procurement for both small-scale SAR exploration and larger-scale library synthesis .

Quality Control Procurement Specification Analytical Chemistry

Drug-Likeness and Physicochemical Compliance Profile vs. Lead-Like Thresholds

The target compound has zero violations of Lipinski's Rule of 5 (Ro5), with a molecular weight of 277.28 Da (<500), LogP of -0.09 (<5), 2 H-bond donors (<5), and 8 H-bond acceptors (<10) . This contrasts with many biologically active N3-substituted analogs in the class, which frequently exceed MW 380 Da and LogP >3 (e.g., IM-412: MW 381.4; AZ-853: MW ~470) [1]. The Ro5-compliant profile of the unsubstituted scaffold positions it as an attractive 'fragment-like' or 'lead-like' starting point (MW <300, LogP <3) from which potency can be built through deliberate N3 and C8 elaboration, rather than starting from a larger, less ligand-efficient analog .

Drug-Likeness Physicochemical Profiling Lead Optimization

High-Value Research and Industrial Application Scenarios for 8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879471-03-1)


Scaffold Procurement for Focused Imidazopurine Library Synthesis via N3 Alkylation

The unsubstituted N3-H position makes CAS 879471-03-1 the universal synthetic entry point for generating diverse N3-substituted imidazo[2,1-f]purine-2,4-dione libraries. This is evidenced by the fact that all published biologically active analogs in this class (IM-412, AZ-853, AZ-861) are N3-functionalized derivatives that logically derive from this or closely related N3-H precursors [1]. Systematic N3-alkylation with diverse benzyl, phenylethyl, and heteroarylalkyl halides enables rapid SAR exploration of the N3 pharmacophore while maintaining the 8-(3-hydroxypropyl) handle for orthogonal C8 modification. The >95% HPLC purity specification supports direct use in parallel synthesis without pre-purification .

Linker-Optimized Conjugate and Bioconjugate Design Platform

The 8-(3-hydroxypropyl) substituent provides a three-carbon linker terminating in a primary alcohol, which is longer and more conformationally flexible than the two-carbon hydroxyethyl chain found in the isomeric comparator (8-(2-hydroxyethyl)-1,3,7-trimethyl-...) [1]. This additional methylene unit extends the spatial reach of any conjugated moiety by approximately 1.3 Å, which is a meaningful increment for optimizing fluorophore quenching efficiency, biotin-streptavidin binding geometry, or PROTAC linker length. The terminal hydroxyl can be directly activated (e.g., tosylation, mesylation) or oxidized to the carboxylic acid for amide coupling, providing versatile orthogonal chemistry at C8 separate from N3 modification [1].

Low-Lipophilicity Reference Compound for ADME/PK Baseline in Lead Optimization Programs

With a predicted LogP of -0.09 and LogD (pH 7.4) of -0.44, CAS 879471-03-1 resides in a hydrophilic chemical space (~3-4 log units below active N3-substituted analogs such as IM-412) [1]. This makes it a valuable negative-control or reference compound for assessing the lipophilicity-dependent ADME contributions of N3-substitution in head-to-head comparisons. In vitro permeability, microsomal stability, and plasma protein binding assays comparing the parent scaffold against N3-substituted derivatives can deconvolute the contribution of the N3 moiety to overall pharmacokinetic behavior, informing rational property-based design decisions .

Physicochemical Probe for Serotonin Receptor and PDE Enzyme Mechanistic Studies

The imidazo[2,1-f]purine-2,4-dione scaffold is a privileged chemotype for 5-HT1A, 5-HT7, PDE4B, and PDE10A target engagement [1]. The target compound, lacking the N3-aralkyl groups present in potent ligands such as AZ-853 and AZ-861, is expected to exhibit substantially lower receptor/enzyme affinity, making it a suitable inactive or weakly active control compound for mechanistic target engagement studies [1]. When used alongside potent N3-substituted analogs, it enables clear attribution of biological activity to the N3 pharmacophore, supporting rigorous SAR interpretation in both academic and industrial drug discovery programs [1].

Quote Request

Request a Quote for 8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.